Dimethyl 5-[({1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-{[(1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetyl]amino}isophthalate is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[({1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 3-chlorophenyl isocyanate with piperazine to form the intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated piperazine derivative.
Coupling with Isophthalate: The final step involves coupling the acetylated piperazine derivative with dimethyl isophthalate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique chemical properties could be useful in the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Dimethyl 5-[({1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate is not well-documented, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and chlorophenyl group may play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[(1-{[(3-fluorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetyl]amino}isophthalate: Similar structure but with a fluorine atom instead of chlorine.
Dimethyl 5-{[(1-{[(3-bromophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetyl]amino}isophthalate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in Dimethyl 5-[({1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate may confer unique chemical and biological properties compared to its analogs with different halogen substituents. This could affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
dimethyl 5-[[2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O7/c1-34-21(31)13-8-14(22(32)35-2)10-17(9-13)26-19(29)12-18-20(30)25-6-7-28(18)23(33)27-16-5-3-4-15(24)11-16/h3-5,8-11,18H,6-7,12H2,1-2H3,(H,25,30)(H,26,29)(H,27,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLCFVHMNSFVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)NC3=CC(=CC=C3)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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